![molecular formula C18H20ClNO2 B5012638 N-(4-butylphenyl)-3-chloro-4-methoxybenzamide CAS No. 431937-50-7](/img/structure/B5012638.png)
N-(4-butylphenyl)-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-chloro-4-methoxybenzamide (known as BPCB) is a chemical compound that has gained attention in scientific research due to its potential use in various fields. BPCB is a white crystalline powder with a molecular formula of C18H20ClNO2 and a molecular weight of 325.81 g/mol.
Wirkmechanismus
The mechanism of action of BPCB is not fully understood, but it is believed to involve the inhibition of enzymes such as COX-2 and aromatase. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Aromatase is an enzyme that is involved in the biosynthesis of estrogen, which is a hormone that plays a role in the development of breast cancer. BPCB has been shown to inhibit the activity of COX-2 and aromatase, which may contribute to its anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
BPCB has been shown to have various biochemical and physiological effects in animal models. BPCB has been shown to reduce the production of prostaglandins and cytokines, which are mediators of inflammation and pain. BPCB has also been shown to inhibit the growth of tumor cells and induce apoptosis, which is a process of programmed cell death. BPCB has been shown to have a low toxicity profile and does not cause significant side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BPCB has several advantages and limitations for lab experiments. BPCB is a relatively stable compound that can be easily synthesized in the lab. BPCB has been shown to have anti-inflammatory and antitumor activities in animal models, which makes it a promising candidate for further research. However, the mechanism of action of BPCB is not fully understood, which may limit its use in certain applications. BPCB has also not been extensively studied in human clinical trials, which may limit its potential use in medicine.
Zukünftige Richtungen
There are several future directions for research on BPCB. One direction is to further investigate the mechanism of action of BPCB, particularly its inhibition of COX-2 and aromatase. Another direction is to study the pharmacokinetics and pharmacodynamics of BPCB in animal models and humans. This would provide important information on the absorption, distribution, metabolism, and excretion of BPCB in the body. Another direction is to study the potential use of BPCB in the treatment of various diseases such as cancer, inflammation, and pain. This would involve conducting preclinical and clinical trials to evaluate the safety and efficacy of BPCB in humans. Overall, BPCB has shown promising results in animal models and warrants further investigation for its potential use in various fields.
Synthesemethoden
The synthesis of BPCB involves the reaction between 4-butylphenylamine and 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography. The yield of BPCB synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
BPCB has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. BPCB has been shown to have anti-inflammatory, analgesic, and antitumor activities in animal models. BPCB has also been studied as a potential inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and aromatase, which are involved in the development of various diseases such as cancer and inflammation.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-3-chloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-5-13-6-9-15(10-7-13)20-18(21)14-8-11-17(22-2)16(19)12-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPZQEIJUDVQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
431937-50-7 |
Source
|
Record name | N-(4-BUTYLPHENYL)-3-CHLORO-4-METHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.